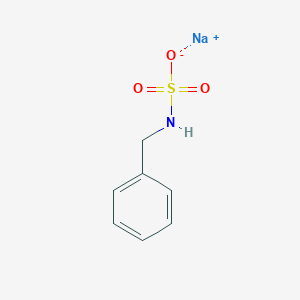
Sodium benzylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium benzylsulfamate is an organic compound with the molecular formula C7H8NO3S.Na. It is a sodium salt of benzylsulfamic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium benzylsulfamate can be synthesized through the reaction of benzylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent quality and yield. The process includes:
Sulfonation: Benzylamine is reacted with sulfur trioxide in a controlled environment.
Neutralization: The resulting benzylsulfamic acid is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions: Sodium benzylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsulfonic acid.
Reduction: Reduction reactions can convert it back to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products:
Oxidation: Benzylsulfonic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Sodium benzylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a biochemical tool for studying enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of sodium benzylsulfamate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Interaction: Modifying protein structures and functions through covalent or non-covalent interactions.
類似化合物との比較
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Comparison:
- Sodium benzylsulfamate is unique due to its benzyl group, which imparts distinct reactivity and applications compared to other sulfonates.
- Sodium benzenesulfonate lacks the benzyl group, making it less reactive in certain substitution reactions.
- Sodium toluenesulfonate has a methyl group instead of a benzyl group, affecting its solubility and reactivity.
- Sodium methanesulfonate is simpler in structure and is often used in different industrial applications due to its higher solubility.
特性
CAS番号 |
15790-83-7 |
|---|---|
分子式 |
C7H8NNaO3S |
分子量 |
209.20 g/mol |
IUPAC名 |
sodium;N-benzylsulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1 |
InChIキー |
HLXDLLTZCHINKX-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



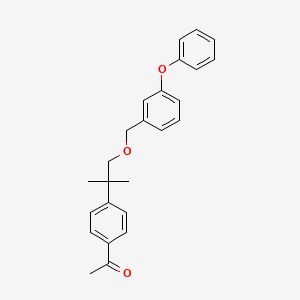
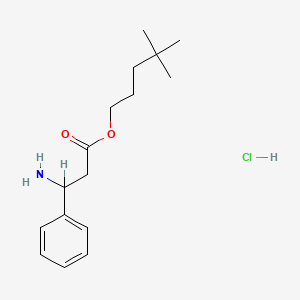
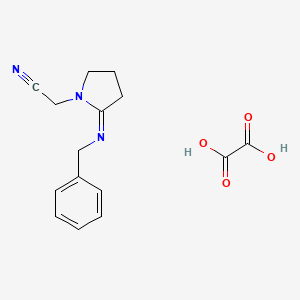
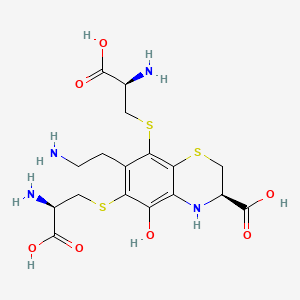
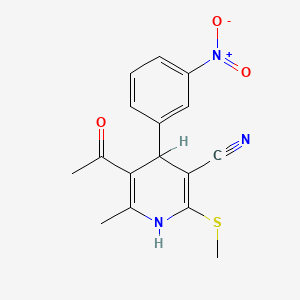

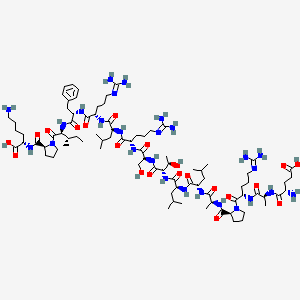
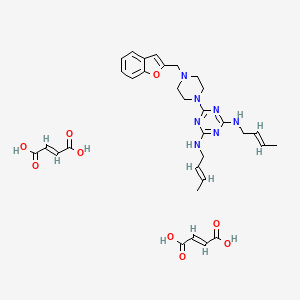
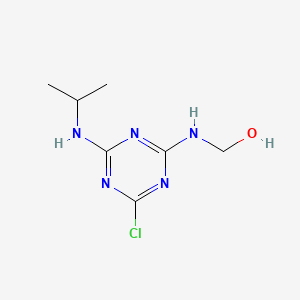
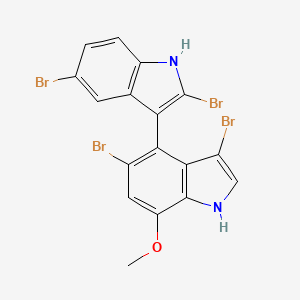
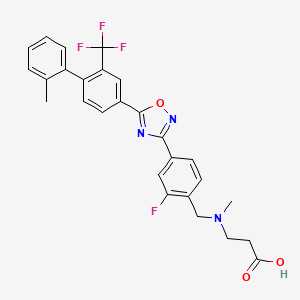
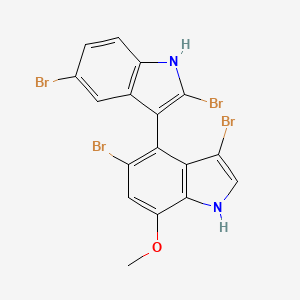
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
